molecular formula C21H18ClNO4 B11326823 Propan-2-yl 4-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Propan-2-yl 4-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11326823
M. Wt: 383.8 g/mol
InChI Key: KQWBBDNQDQHGNJ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE: is a synthetic organic compound belonging to the benzoxepine class of chemicals. Benzoxepine derivatives are known for their diverse pharmacological activities, including sedative-hypnotic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with central benzodiazepine receptors. These receptors are coupled with the GABA_A receptor, which modulates the action of gamma-aminobutyric acid (GABA) on neuronal chloride ion flux. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C21H18ClNO4

Molecular Weight

383.8 g/mol

IUPAC Name

propan-2-yl 4-[(7-chloro-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18ClNO4/c1-13(2)27-21(25)14-3-6-18(7-4-14)23-20(24)15-9-10-26-19-8-5-17(22)12-16(19)11-15/h3-13H,1-2H3,(H,23,24)

InChI Key

KQWBBDNQDQHGNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2

Origin of Product

United States

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